molecular formula C16H21NO4S B3047087 Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- CAS No. 1351620-92-2

Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy-

Cat. No.: B3047087
CAS No.: 1351620-92-2
M. Wt: 323.4
InChI Key: ORSCGZFGPRIFNA-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a benzenesulfonamide core with a 2,5-dimethyl-3-furanyl and a propoxy group attached, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- typically involves the reaction of benzenesulfonyl chloride with an amine derivative. The process can be summarized in the following steps:

    Formation of Benzenesulfonyl Chloride: Benzenesulfonic acid is treated with thionyl chloride (SOCl₂) to form benzenesulfonyl chloride.

    Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxyamine under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-ethyl-4-methyl-: Known for its use in organic synthesis and as a plasticizer.

    Benzenesulfonamide, 2-methyl-: Used in the synthesis of pharmaceuticals and agrochemicals.

    N-Butylbenzenesulfonamide: Employed as a plasticizer and in the production of resins.

Uniqueness

Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy- is unique due to its specific functional groups, which may impart distinct chemical and biological properties. The presence of the 2,5-dimethyl-3-furanyl and propoxy groups can influence its reactivity and interactions with biological targets, potentially leading to novel applications in medicine and industry.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-4-9-20-15-5-7-16(8-6-15)22(18,19)17-11-14-10-12(2)21-13(14)3/h5-8,10,17H,4,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSCGZFGPRIFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169260
Record name Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351620-92-2
Record name Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351620-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-[(2,5-dimethyl-3-furanyl)methyl]-4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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